molecular formula C14H22ClNO B1634073 Profadol hydrochloride CAS No. 1505-31-3

Profadol hydrochloride

Cat. No.: B1634073
CAS No.: 1505-31-3
M. Wt: 255.78 g/mol
InChI Key: HRCGIZACAMIMII-UHFFFAOYSA-N
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Description

Profadol hydrochloride is a pyrrolidine derivative that was patented in the 1960s by the pharmaceutical company Parke-Davis. It is an opioid analgesic that acts as a mixed agonist-antagonist of the μ-opioid receptor. This compound is known for its ability to precipitate abstinence in morphine-dependent subjects and reverse pethidine-induced narcosis in nondependent subjects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of profadol hydrochloride involves several steps:

    Knoevenagel Condensation: The reaction between 3’-methoxybutyrophenone and ethyl cyanoacetate forms an intermediate compound.

    Conjugate Addition: Cyanide is added to the intermediate to form a new compound.

    Hydrolysis and Decarboxylation: The nitrile groups are hydrolyzed, and the ester is saponified and decarboxylated to form a diacid.

    Imide Formation: Treatment with methylamine results in the formation of an imide.

    Reduction: The imide is reduced using lithium aluminium hydride.

    Demethylation: The final step involves demethylation to produce profadol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions: Profadol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Profadol can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the structure of profadol, affecting its pharmacological properties.

    Substitution: Substitution reactions can occur at different positions on the pyrrolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminium hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various metabolites and derivatives of profadol, each with distinct pharmacological properties.

Scientific Research Applications

Profadol hydrochloride has several scientific research applications:

Mechanism of Action

Profadol hydrochloride acts as a mixed agonist-antagonist of the μ-opioid receptor. It binds to the receptor and modulates its activity, leading to analgesic effects. The compound can precipitate abstinence in morphine-dependent subjects and reverse pethidine-induced narcosis. The molecular targets include the μ-opioid receptor, and the pathways involved are related to opioid receptor signaling .

Comparison with Similar Compounds

Uniqueness of Profadol Hydrochloride: this compound is unique due to its mixed agonist-antagonist activity at the μ-opioid receptor. Unlike other opioid antagonists, it does not produce nalorphine-like subjective effects and has a distinct profile in rodent tests for analgesia .

Properties

IUPAC Name

3-(1-methyl-3-propylpyrrolidin-3-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-3-7-14(8-9-15(2)11-14)12-5-4-6-13(16)10-12;/h4-6,10,16H,3,7-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCGIZACAMIMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN(C1)C)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945925
Record name 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505-31-3, 2324-94-9, 2611-33-8
Record name Profadol hydrochloride, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Profadol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002324949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Profadol hydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Methyl-3-propylpyrrolidin-3-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROFADOL HYDROCHLORIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C5M4X2O14
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROFADOL HYDROCHLORIDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15L4CN40EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROFADOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IRC5I428
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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